N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide
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Overview
Description
N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide is an organic compound characterized by its unique chemical structure, which includes a cyano group, a fluoro substituent, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 2-fluoro-4-methoxybenzoic acid, which is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with (1S)-1-cyanoethylamine under controlled conditions to yield the desired compound. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base, such as triethylamine, to neutralize the hydrogen chloride generated during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.
Substitution: The fluoro and methoxy groups on the benzamide ring can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace these substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects. The fluoro and methoxy groups may also contribute to the compound’s binding affinity and specificity by participating in hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[(1S)-1-cyanoethyl]-2-fluoro-4-chlorobenzamide
- N-[(1S)-1-cyanoethyl]-2-fluoro-4-hydroxybenzamide
- N-[(1S)-1-cyanoethyl]-2-fluoro-4-aminobenzamide
Uniqueness
N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its pharmacokinetic properties, such as absorption and distribution in biological systems.
Properties
IUPAC Name |
N-[(1S)-1-cyanoethyl]-2-fluoro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O2/c1-7(6-13)14-11(15)9-4-3-8(16-2)5-10(9)12/h3-5,7H,1-2H3,(H,14,15)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDKXOQCTZZBPG-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)C1=C(C=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#N)NC(=O)C1=C(C=C(C=C1)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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